Cas no 81787-62-4 (2-2-(Trimethylsilyl)ethynyl-phenol)

2-2-(Trimethylsilyl)ethynyl-phenol structure
81787-62-4 structure
Product Name:2-2-(Trimethylsilyl)ethynyl-phenol
N.o CAS:81787-62-4
MF:C11H14OSi
MW:190.313764095306
MDL:MFCD22418462
CID:702940
PubChem ID:11148201
Update Time:2025-05-20

2-2-(Trimethylsilyl)ethynyl-phenol Propriedades químicas e físicas

Nomes e Identificadores

    • Phenol, 2-[(trimethylsilyl)ethynyl]-
    • 2-(2-trimethylsilylethynyl)phenol
    • 2-[2-(Trimethylsilyl)ethynyl]-phenol
    • 2-[2-(Trimethylsilyl)ethynyl]phenol (ACI)
    • Phenol, 2-[(trimethylsilyl)ethynyl]- (9CI)
    • 2-[(Trimethylsilyl)ethynyl]phenol
    • DS-20030
    • EN300-243815
    • MFCD22418462
    • C76621
    • AKOS030626089
    • CS-0197441
    • 81787-62-4
    • 2-((Trimethylsilyl)ethynyl)phenol
    • 2-[2-(TRIMETHYLSILYL)ETHYNYL]PHENOL
    • SCHEMBL2936332
    • DTXSID50456891
    • 2-2-(Trimethylsilyl)ethynyl-phenol
    • MDL: MFCD22418462
    • Inchi: 1S/C11H14OSi/c1-13(2,3)9-8-10-6-4-5-7-11(10)12/h4-7,12H,1-3H3
    • Chave InChI: JMIUUJJPWNOMBJ-UHFFFAOYSA-N
    • SMILES: OC1C(C#C[Si](C)(C)C)=CC=CC=1

Propriedades Computadas

  • Massa Exacta: 190.081391600g/mol
  • Massa monoisotópica: 190.081391600g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 13
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 228
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 20.2Ų

2-2-(Trimethylsilyl)ethynyl-phenol Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Alichem
A019145992-1g
2-((Trimethylsilyl)ethynyl)phenol
81787-62-4 97%
1g
$296.80 2023-09-01
Alichem
A019145992-5g
2-((Trimethylsilyl)ethynyl)phenol
81787-62-4 97%
5g
$820.00 2023-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T32610-5g
2-((Trimethylsilyl)ethynyl)phenol
81787-62-4 97%
5g
¥9776.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T32610-0.5g
2-((Trimethylsilyl)ethynyl)phenol
81787-62-4 97%
0.5g
¥1509.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T32610-1g
2-((Trimethylsilyl)ethynyl)phenol
81787-62-4 97%
1g
¥3492.0 2024-07-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
YQ484-5g
2-((Trimethylsilyl)ethynyl)phenol
81787-62-4 97%
5g
6011CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
YQ484-1g
2-((Trimethylsilyl)ethynyl)phenol
81787-62-4 97%
1g
2048CNY 2021-05-08
TRC
T899408-25mg
2-[2-(Trimethylsilyl)ethynyl]-phenol
81787-62-4
25mg
$ 70.00 2022-06-02
TRC
T899408-50mg
2-[2-(Trimethylsilyl)ethynyl]-phenol
81787-62-4
50mg
$ 95.00 2022-06-02
TRC
T899408-250mg
2-[2-(Trimethylsilyl)ethynyl]-phenol
81787-62-4
250mg
$ 340.00 2022-06-02

2-2-(Trimethylsilyl)ethynyl-phenol Método de produção

Método de produção 1

Condições de reacção
1.1 Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Triethylamine ;  0 °C; 45 °C
Referência
Palladium-Catalyzed Aminomethylation and Cyclization of Enynol to O-Heterocycle Confined 1,3-Dienes
Yu, Houjian; et al, Organic Letters, 2021, 23(10), 3891-3896

Método de produção 2

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  rt
Referência
Copper-Catalyzed Tandem Cross-Coupling/[2+2] Cycloaddition of 1,6-Allenynes with Diazo Compounds to 3-Azabicyclo[5.2.0] Ring Systems
He, Min; et al, Organic Letters, 2019, 21(23), 9559-9563

Método de produção 3

Condições de reacção
1.1 Reagents: Diisopropylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Benzene ;  2 h, rt
Referência
Nickel-catalyzed addition of dimethylzinc to aldehydes across alkynes and 1,3-butadiene: An efficient four-component connection reaction
Kimura, Masanari; et al, Journal of the American Chemical Society, 2005, 127(1), 201-209

Método de produção 4

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  reflux
Referência
Alkyne-Alkene [2 + 2] cycloaddition based on visible light photocatalysis
Ha, Sujin ; et al, Nature Communications, 2020, 11(1),

Método de produção 5

Condições de reacção
1.1 Reagents: tert-Butyllithium Catalysts: Gallium chloride ,  2,6-Di-tert-butyl-4-methylpyridine Solvents: Chlorobenzene ;  120 °C
Referência
(Iodoethynyl)trimethylsilane
Romero, Arthur G.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-3

Método de produção 6

Condições de reacção
1.1 Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ,  1,4-Dioxane ;  16 h, 45 °C
Referência
Twisting and piezochromism of phenylene-ethynylenes with aromatic interactions between side chains and main chains
Pawle, R. H.; et al, Chemical Science, 2014, 5(11), 4184-4188

Método de produção 7

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  10 min, 40 °C
1.2 10 h, 40 °C; 4 h, 40 °C
1.3 Reagents: Sodium chloride Solvents: Water
Referência
Palladium-catalyzed carbon-carbon coupling reactions using aryl Grignards
Gottardo, Christine; et al, Tetrahedron Letters, 2002, 43(39), 7091-7094

Método de produção 8

Condições de reacção
1.1 Reagents: Cuprous iodide
2.1 Reagents: tert-Butyllithium Catalysts: Gallium chloride ,  2,6-Di-tert-butyl-4-methylpyridine Solvents: Chlorobenzene ;  120 °C
Referência
(Iodoethynyl)trimethylsilane
Romero, Arthur G.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-3

Método de produção 9

Condições de reacção
1.1 Reagents: Potassium hydroxide ,  Tetrabutylammonium hydroxide Solvents: Dichloromethane ,  Water
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
2.2 -
Referência
Halocarbon chemistry. 1. (2-Hydroxyaryl)acetylenes from haloethyl aryl ethers. A new oxygen-to-carbon rearrangement
Subramanian, Raghupathi; et al, Journal of Organic Chemistry, 1985, 50(25), 5430-2

Método de produção 10

Condições de reacção
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetonitrile ;  10 min, rt
1.2 Reagents: N-Iodosuccinimide ;  8 h, rt
1.3 Reagents: Sodium sulfite Solvents: Water ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
2.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt; 3 h, rt
Referência
Biomimetic Carbene Cascades Enabled Imine Derivative Migration from Carbene-Bearing Thiocarbamates
Li, Xue; et al, Organic Letters, 2021, 23(9), 3518-3523

Método de produção 11

Condições de reacção
1.1 Solvents: Benzene
Referência
Photochemistry of 1-(o-hydroxyphenyl)-2-pentamethyldisilanylethyne: photoreaction in a concentrated benzene solution and photoreaction with methanol or acetone
Park, Seung Ki, Bulletin of the Korean Chemical Society, 2001, 22(11), 1202-1206

Método de produção 12

Condições de reacção
1.1 Reagents: Diisopropylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Benzene ;  10 min, rt
1.2 3 h, rt
Referência
A General Approach to Optically Pure [5]-, [6]-, and [7]Heterohelicenes
Zadny, Jaroslav; et al, Angewandte Chemie, 2012, 51(24), 5857-5861

Método de produção 13

Condições de reacção
1.1 Reagents: Butyllithium ,  Gallium chloride ,  2,6-Di-tert-butyl-4-methylpyridine Solvents: Chlorobenzene ;  120 °C
Referência
(Iodoethynyl)trimethylsilane - First Update to document cited in CA149:200126
Romero, Arthur G.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Método de produção 14

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ;  30 min, rt; 24 h, rt
Referência
Visible-Light-Mediated Deacylated Alkynylation of Unstrained Ketone
Wu, Hao; et al, Organic Letters, 2023, 25(7), 1166-1171

Método de produção 15

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
1.2 -
Referência
Halocarbon chemistry. 1. (2-Hydroxyaryl)acetylenes from haloethyl aryl ethers. A new oxygen-to-carbon rearrangement
Subramanian, Raghupathi; et al, Journal of Organic Chemistry, 1985, 50(25), 5430-2

Método de produção 16

Condições de reacção
Referência
Gas-phase thermal rearrangements of potential vinylidene precursors to silylbenzofurans and silylbenzopyrans
Barton, Thomas J.; et al, Journal of Organic Chemistry, 1985, 50(2), 158-66

Método de produção 17

Condições de reacção
1.1 Solvents: Tetrahydrofuran ,  Hexane
Referência
Gas-phase thermal rearrangements of potential vinylidene precursors to silylbenzofurans and silylbenzopyrans
Barton, Thomas J.; et al, Journal of Organic Chemistry, 1985, 50(2), 158-66

Método de produção 18

Condições de reacção
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane
2.1 Solvents: Tetrahydrofuran ,  Hexane
Referência
Gas-phase thermal rearrangements of potential vinylidene precursors to silylbenzofurans and silylbenzopyrans
Barton, Thomas J.; et al, Journal of Organic Chemistry, 1985, 50(2), 158-66

Método de produção 19

Condições de reacção
1.1 Reagents: Iodine chloride Solvents: Dichloromethane ;  25 °C
2.1 Reagents: tert-Butyllithium Catalysts: Gallium chloride ,  2,6-Di-tert-butyl-4-methylpyridine Solvents: Chlorobenzene ;  120 °C
Referência
(Iodoethynyl)trimethylsilane
Romero, Arthur G.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-3

Método de produção 20

Condições de reacção
Referência
Gas-phase thermal rearrangements of potential vinylidene precursors to silylbenzofurans and silylbenzopyrans
Barton, Thomas J.; et al, Journal of Organic Chemistry, 1985, 50(2), 158-66

Método de produção 21

Condições de reacção
Referência
Gas-phase thermal rearrangements of potential vinylidene precursors to silylbenzofurans and silylbenzopyrans
Barton, Thomas J.; et al, Journal of Organic Chemistry, 1985, 50(2), 158-66

Método de produção 22

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane
2.1 -
3.1 -
Referência
Gas-phase thermal rearrangements of potential vinylidene precursors to silylbenzofurans and silylbenzopyrans
Barton, Thomas J.; et al, Journal of Organic Chemistry, 1985, 50(2), 158-66

Método de produção 23

Condições de reacção
1.1 Solvents: Methanol
Referência
Photochemistry of 1-(o-hydroxyphenyl)-2-pentamethyldisilanylethyne: photoreaction in a concentrated benzene solution and photoreaction with methanol or acetone
Park, Seung Ki, Bulletin of the Korean Chemical Society, 2001, 22(11), 1202-1206

2-2-(Trimethylsilyl)ethynyl-phenol Raw materials

2-2-(Trimethylsilyl)ethynyl-phenol Preparation Products

2-2-(Trimethylsilyl)ethynyl-phenol Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:81787-62-4)2-2-(Trimethylsilyl)ethynyl-phenol
Número da Ordem:A1053505
Estado das existências:in Stock
Quantidade:250mg/1g
Pureza:99%
Informação de Preços Última Actualização:Thursday, 29 August 2024 17:38
Preço ($):162.0/436.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:81787-62-4)2-2-(Trimethylsilyl)ethynyl-phenol
A1053505
Pureza:99%/99%
Quantidade:250mg/1g
Preço ($):162.0/436.0
E- mail